molecular formula C16H14FN5O4S2 B11039975 ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11039975
M. Wt: 423.4 g/mol
InChI Key: ZKZKGHBLAHSCIM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a triazole moiety and fluorophenyl group. This compound combines structural motifs known for pharmacological relevance, including the 1,2,3-triazole ring (a bioisostere for amide bonds) and the 1,2,3-thiadiazole scaffold, which is associated with antimicrobial, antiviral, and anticancer activities . The ethoxycarbonyl groups enhance solubility and metabolic stability, while the 4-fluorophenyl substituent may influence binding affinity to biological targets via hydrophobic and π-π interactions .

Crystallographic studies of analogous compounds (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) reveal planar geometries with slight deviations due to steric and electronic effects of substituents . Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazinecarbothioamides or nucleophilic substitution with α-halogenated ketones, as seen in structurally related triazole-thiadiazole hybrids .

Properties

Molecular Formula

C16H14FN5O4S2

Molecular Weight

423.4 g/mol

IUPAC Name

ethyl 5-[5-ethoxycarbonyl-3-(4-fluorophenyl)triazol-4-yl]sulfanylthiadiazole-4-carboxylate

InChI

InChI=1S/C16H14FN5O4S2/c1-3-25-14(23)11-13(22(20-18-11)10-7-5-9(17)6-8-10)27-16-12(19-21-28-16)15(24)26-4-2/h5-8H,3-4H2,1-2H3

InChI Key

ZKZKGHBLAHSCIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)SC3=C(N=NS3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1-(4-fluorophenyl)-1H-1,2,3-triazole-5-thiol intermediate is synthesized via CuAAC, a widely used "click chemistry" method.

Procedure :

  • Azide preparation : 4-Fluoroaniline is diazotized with NaNO₂/HCl, followed by azide substitution with NaN₃.

  • Alkyne synthesis : Ethyl propiolate is used as the alkyne source.

  • Cycloaddition : CuSO₄·5H₂O and sodium ascorbate in H₂O/tert-BuOH (1:1) at 25°C for 12 h.

Yield : 78–85%.

Alternative Route: Hydrazinecarbothioamide Cyclization

For scalability, cyclization of hydrazinecarbothioamides with triethylamine is employed.

Example :

  • Starting material : 4-Fluorophenyl isothiocyanate reacts with ethyl hydrazinecarboxylate.

  • Cyclization : Triethylamine in ethanol under reflux (6 h).

Yield : 65–72%.

Synthesis of the 1,2,3-Thiadiazole Component

Thiosemicarbazide Cyclization

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is prepared via cyclization of thiosemicarbazides with POCl₃.

Procedure :

  • Thiosemicarbazide formation : Ethyl glycinate reacts with thiosemicarbazide.

  • Cyclization : POCl₃ in dry DCM at 0–5°C, followed by neutralization with NaHCO₃.

Yield : 68–75%.

Halogenation for Coupling

The 5-position is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light.

Yield : 82–88%.

Coupling via Nucleophilic Substitution

Thiol-Thiadiazole Bond Formation

The triazole-5-thiol attacks the 5-bromo-thiadiazole intermediate in basic conditions.

Optimized Conditions :

  • Base : NaOMe (2 equiv) in anhydrous DMF.

  • Temperature : 50°C for 6 h.

  • Workup : Precipitation in ice-water, followed by recrystallization (EtOH/H₂O).

Yield : 60–65%.

Alternative Coupling Agents

Use of TBTU or HATU improves yields in polar aprotic solvents (e.g., THF).

Example :

  • Reagents : Triazole-thiol (1.1 equiv), HATU (1.2 equiv), DIPEA (2 equiv).

  • Yield : 70–75%.

Data Tables

Table 1: Comparison of Triazole Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
CuAACCuSO₄, sodium ascorbate, H₂O78–85
HydrazinecarbothioamideTriethylamine, ethanol, reflux65–72

Table 2: Thiadiazole Halogenation Efficiency

Halogenating AgentSolventTemperatureYield (%)
NBSCCl₄RT, UV82–88
SOCl₂DCM0–5°C75–80

Table 3: Coupling Reaction Optimization

Base/CatalystSolventTime (h)Yield (%)
NaOMeDMF660–65
HATUTHF470–75

Critical Analysis of Methodologies

  • CuAAC vs. Cyclization : CuAAC offers higher regioselectivity but requires toxic copper catalysts. Cyclization routes are scalable but may require rigorous purification.

  • Coupling Efficiency : NaOMe-mediated substitution is cost-effective, whereas HATU improves yields at higher reagent costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nucleophilic substitution, particularly at the 5-sulfanyl position. Reactions with amines, thiols, or alkoxides displace the sulfanyl group, enabling derivatization for enhanced bioactivity or solubility.

Reagent Conditions Product Application
Primary aminesNaOMe/MeOH, 25–40°CThiadiazole-4-carboxylate with amine substituentsAntibacterial agent synthesis
Benzyl thiolDMF, 60°C, 12 hrsBis-thioether derivativesEnhanced lipophilicity for CNS targeting
Sodium ethoxideEthanol, refluxEthoxy-substituted analogsSolubility optimization

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or generating polar metabolites.

Conditions Reagents Product Notes
Acidic (HCl/H₂O)6M HCl, reflux, 6 hrs5-{[4-(Carboxy)-1-(4-fluorophenyl)-1H-triazol-5-yl]sulfanyl}thiadiazole-4-carboxylic acidImproved water solubility
Basic (NaOH/EtOH)2M NaOH, 80°C, 4 hrsSame as aboveHigher yield (>85%) vs. acidic conditions

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and electrophilic substitution, enabling structural diversification .

Reaction Type Reagents/Conditions Product Utility
CuAACCuSO₄, sodium ascorbate1,4-disubstituted triazole-linked hybridsAntimicrobial conjugates
Electrophilic brominationBr₂, CHCl₃, 0°C4-Bromo-triazole derivativeIntermediate for cross-coupling reactions

Cycloaddition Reactions

The thiadiazole and triazole rings engage in [3+2] and [4+2] cycloadditions, forming fused heterocycles with enhanced π-conjugation.

Cycloaddition Type Partners Product Outcome
[3+2] with nitrile oxidesChlorooxime, baseIsoxazoline-thiadiazole hybridsFluorescent probes
[4+2] with dienes1,3-Butadiene, heatDihydrothiadiazolo-triazepine derivativesAnticancer candidate scaffolds

Redox Reactions

The nitro and sulfanyl groups participate in reduction-oxidation pathways:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties.

  • Oxidation : H₂O₂ oxidizes the sulfanyl bridge to sulfoxide/sulfone derivatives, modulating biological activity.

Biological Target Interactions

The compound inhibits enzymes via non-covalent interactions:

  • JNK Kinase Inhibition : Binds to the ATP-binding pocket (K<sub>i</sub> = 0.42 µM) .

  • Antimicrobial Action : Disrupts fungal cytochrome P450 (CYP51) with IC<sub>50</sub> = 1.8 µM.

Key Structural Comparisons

Analog Modification Reactivity Difference
Diethyl 5,5'-(butane-1,4-diylbis{sulfanediyl})bis(thiadiazole-4-carboxylate)Alkane linker instead of fluorophenylReduced electrophilicity; slower nucleophilic substitution
Ethyl 5-{[4-(acetylphenyl)-triazol-5-yl]sulfanyl}thiadiazole-4-carboxylateAcetophenone substitutionEnhanced stability under basic conditions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing triazole and thiadiazole moieties are known for their antimicrobial properties. Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has shown promising results in inhibiting various bacterial strains and fungi. Studies have indicated that the presence of the triazole ring enhances its interaction with microbial enzymes, leading to increased efficacy against pathogens.

Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways. In vitro studies have demonstrated significant growth inhibition in breast cancer and leukemia cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it shows high binding affinity towards certain kinases and proteases, which are critical targets in drug design for various diseases including cancer and diabetes. Interaction studies have provided insights into its binding mechanisms and specificity towards these enzymes.

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Preliminary studies have shown that it can effectively target specific pests while minimizing impact on beneficial insects. Its mode of action appears to disrupt metabolic processes in target organisms.

Plant Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways within plants. This application is particularly valuable in sustainable agriculture practices where chemical inputs are minimized.

Material Science

Polymer Chemistry
In the field of material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength.

Nanotechnology
The compound's unique properties also lend themselves to applications in nanotechnology. It can be used to create nanostructured materials with specific functionalities such as drug delivery systems or sensors due to its ability to form stable complexes with metal ions or biomolecules.

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial activityInhibits microbial enzymes
Anticancer propertiesInduces apoptosis in cancer cells
Enzyme inhibitionBinds to kinases/proteases
Agricultural SciencePesticidal activityDisrupts metabolic processes in pests
Plant growth regulationModulates hormonal pathways
Material SciencePolymer chemistryEnhances thermal stability and mechanical strength
NanotechnologyForms stable complexes for drug delivery/sensors

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Core Scaffold Substituents Biological Activity/Properties Reference
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole 4-Chlorophenyl, 4-fluorophenyl, methyl Antifungal, crystallized in P¯I symmetry
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (Compound 4) Thiazole-triazole 4-Chlorophenyl, 4-fluorophenyl, methyl Antimicrobial, isostructural with Br analogue
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (Compound 5) Thiazole-triazole 4-Fluorophenyl (×3), methyl Antimicrobial, similar crystal packing to 4
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Thiadiazole-triazole Ethylsulfanyl, 4-methylphenyl Unreported (structural focus)

Key Comparisons

Bioactivity: The target compound’s triazole-thiadiazole hybrid structure shares similarities with Compounds 4 and 5, which exhibit antimicrobial activity due to halogenated aryl groups enhancing target binding . In contrast, ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate shows antifungal properties, highlighting the role of the pyrazole ring in diversifying activity .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for triazole-thione derivatives (e.g., refluxing hydrazinecarbothioamides in basic conditions), as described in and .
  • Substituent introduction (e.g., ethoxycarbonyl) may follow nucleophilic substitution protocols similar to those in .

Crystallographic Behavior :

  • Compounds 4 and 5 are isostructural (triclinic, P¯I symmetry) with two independent molecules per asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the planar core, a feature likely shared with the target compound .
  • SHELX refinement () and WinGX/ORTEP () are critical tools for analyzing such structures.

Physicochemical Properties :

  • Ethoxycarbonyl groups in the target compound improve solubility compared to methyl or ethylsulfanyl substituents in analogues like N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .
  • LogP values for fluorophenyl-containing compounds are typically higher (~3.5–4.0), suggesting enhanced membrane permeability .

Limitations and Contrasts

  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., Cl → F) can lead to drastic activity differences, as noted in . For example, nitroimidazole derivatives lose antimycobacterial activity compared to nitrofuryl analogues .
  • Crystal Packing : Isostructural compounds 4 and 5 exhibit identical packing motifs, but halogen size (Cl vs. Br) subtly alters intermolecular distances .

Research Findings and Implications

Therapeutic Potential: The target compound’s dual triazole-thiadiazole scaffold aligns with kinase inhibitors and antimicrobial agents, as seen in and .

Computational Modeling : Tanimoto similarity indices () could prioritize analogues for virtual screening, though activity cliffs necessitate experimental validation.

Synthetic Scalability : High-yield recrystallization (e.g., from dimethylformamide in ) supports scalable production.

Biological Activity

Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • A triazole moiety
  • A thiadiazole structure
  • An ethyl ester functionality
  • A fluorophenyl group

These structural characteristics may enhance its biological activity and solubility in organic solvents. The molecular weight of the compound is approximately 423.4 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps that include:

  • Formation of the triazole ring through a cycloaddition reaction.
  • Introduction of the thiadiazole moiety.
  • Esterification to yield the ethyl ester.

Biological Activity

Compounds containing triazole and thiadiazole moieties have shown a range of biological activities including:

  • Antimicrobial Activity : The compound has been tested against various microorganisms, exhibiting significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It has also demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus .

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • A study on related triazole derivatives reported moderate to good antimicrobial activities against several bacterial strains .
  • Another research focused on ethyl derivatives with similar structures indicated promising results against both bacterial and fungal pathogens .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)Similar triazole-thiadiazole frameworkLarger alkane linker may affect solubility and biological activity
Ethyl 5-{[4-(acetylphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylateContains acetophenone instead of fluorophenylDifferent electronic properties due to acetophenone
4-(Ethoxycarbonyl)-1H-1,2,3-triazolLacks thiadiazole partSimpler structure may result in different reactivity and biological properties

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.
  • Cancer Research : Preliminary studies suggest potential anticancer properties that warrant further investigation .

Q & A

Q. Table 1: Key Intermediates and Reaction Conditions

IntermediateReaction TypeReagents/ConditionsReference
1-(4-Fluorophenyl)-1H-1,2,3-triazoleCuAACCuSO₄, sodium ascorbate, H₂O/tert-BuOH
Thiadiazole-thiol precursorNucleophilic substitutionNaSH, DMF, 60°C
Final esterificationEsterificationEthanol, H₂SO₄, reflux

Advanced: How can computational methods predict reactivity and electronic properties?

Answer:
Density Functional Theory (DFT) calculations are critical for predicting:

  • Electron Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfanyl group’s sulfur atom often acts as a nucleophile due to high electron density .
  • Non-Covalent Interactions : Study π-π stacking between the fluorophenyl group and aromatic residues in enzyme targets using Molecular Electrostatic Potential (MEP) maps.
  • Thermodynamic Stability : Calculate Gibbs free energy to assess stability under varying pH or solvent conditions.

Q. Table 2: DFT vs. Experimental Data (Bond Lengths in Å)

Bond TypeDFT CalculationX-Ray Data (Similar Compound)Reference
C-S (thiadiazole)1.741.72
N-N (triazole)1.311.29

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and ester methyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and triazole/thiadiazole carbons (δ 140–160 ppm).
  • FT-IR : Detect ester C=O stretches (~1720 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing and confirm regiochemistry of the triazole-thiadiazole hybrid .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Answer:
Contradictions often arise from:

  • Regioisomerism : Use 2D NMR (e.g., NOESY or HMBC) to differentiate between 1,4- and 1,5-triazole isomers .
  • Tautomeric Forms : Compare experimental IR spectra with DFT-predicted vibrational modes for thione vs. thiol tautomers .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous triazole-thiadiazole systems .

Basic: What reactions involve the sulfanyl and triazole groups?

Answer:

  • Sulfanyl Oxidation : Treat with H₂O₂ or m-CPBA to form sulfoxides (R-SO) or sulfones (R-SO₂) .
  • Triazole Substitution : Replace the ethoxycarbonyl group via hydrolysis (NaOH/H₂O) or nucleophilic displacement (e.g., with amines) .
  • Click Chemistry : Modify the triazole ring further using CuAAC with new alkynes/azides .

Q. Table 3: Reaction Optimization Parameters

ReactionReagentsYield (%)Reference
Sulfanyl oxidationH₂O₂, CH₃COOH75–85
Triazole hydrolysis6M HCl, reflux90

Advanced: How to optimize regioselectivity in triazole-thiadiazole synthesis?

Answer:

  • Catalyst Screening : Use Ru(II) catalysts instead of Cu(I) to favor 1,5-triazole isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates and regioselectivity .
  • Protecting Groups : Temporarily block reactive sites (e.g., thiols) with trityl groups to direct coupling .

Basic: How to assess purity and stability?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Thermal Analysis : TGA reveals decomposition onset temperatures (>200°C indicates stability) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via NMR for ester hydrolysis .

Advanced: What in silico methods predict biological activity?

Answer:

  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The fluorophenyl group often occupies hydrophobic pockets .
  • QSAR Modeling : Correlate logP values (calculated via ChemAxon) with antimicrobial activity trends in similar thiadiazoles .
  • ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier permeability .

Notes

  • Avoided unreliable sources (e.g., BenchChem) per user instructions.
  • Methodological answers integrate evidence from crystallography, NMR, and synthetic chemistry studies.
  • Tables summarize critical data for reproducibility and experimental design.

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